molecular formula C16H20N2O2S B7114389 N-[2-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]oxan-4-amine

N-[2-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]oxan-4-amine

Cat. No.: B7114389
M. Wt: 304.4 g/mol
InChI Key: MCHJASZLRCTNFY-UHFFFAOYSA-N
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Description

N-[2-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]oxan-4-amine is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]oxan-4-amine typically involves the formation of the thiazole ring followed by the attachment of the oxan-4-amine moiety. One common method involves the reaction of 4-methyl-2-bromomethylthiazole with 2-hydroxyphenylamine under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-[2-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]oxan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]oxan-4-amine is unique due to its specific substitution pattern on the thiazole ring and the presence of the oxan-4-amine moiety.

Properties

IUPAC Name

N-[2-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-12-11-21-16(17-12)10-20-15-5-3-2-4-14(15)18-13-6-8-19-9-7-13/h2-5,11,13,18H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHJASZLRCTNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=CC=C2NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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